N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzylamine with 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations .
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes. It has been studied for its interactions with proteins and its ability to modulate biological pathways .
Medicine
In medicine, N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-cancer agent, particularly in targeting specific cancer cell lines .
Industry
Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide stands out due to its unique quinazolinone core and the presence of both methoxyphenyl and sulfanylidene groups.
Properties
Molecular Formula |
C23H19N3O3S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C23H19N3O3S/c1-29-18-12-6-15(7-13-18)14-24-21(27)16-8-10-17(11-9-16)26-22(28)19-4-2-3-5-20(19)25-23(26)30/h2-13H,14H2,1H3,(H,24,27)(H,25,30) |
InChI Key |
CYSBZEMSQUZIQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
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